2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide
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Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Synthesis and Reactivity
A foundational aspect of the research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide and related compounds is their synthesis and reactivity. Studies have established general routes for synthesizing novel classes of pyridazin-3-one derivatives, showcasing their potential for generating a variety of bioactive compounds. For instance, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been demonstrated, revealing a method for creating compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide has been fruitful. Novel heterocyclic compounds incorporating sulfamoyl moiety, similar in reactivity to the subject compound, have shown promising results as antimicrobial agents (Darwish et al., 2014). This highlights the potential of such compounds in developing new antimicrobial therapies.
Anticancer Potential
The exploration of related compounds for anticancer activity provides insight into the potential medical applications of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity, showing promise in this area (Evren et al., 2019).
Antioxidant Properties
The synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides related to the subject compound have revealed significant antioxidant activities. Such findings suggest the potential for these compounds in addressing oxidative stress-related diseases (Ahmad et al., 2012).
Cognitive Improvement Potential
GSK189254, a compound structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide, has been found to bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. This indicates the potential therapeutic applications of similar compounds in cognitive disorders and Alzheimer's disease (Medhurst et al., 2007).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-22-13-6-4-12(5-7-13)17-15(20)10-19-16(21)9-8-14(18-19)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKOTWCGBPBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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